

Application Notes and Protocols: Statistical Analysis Plan of the GRADE Study

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The Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study was a multicenter, pragmatic, unmasked clinical trial designed to compare the long-term effectiveness of four commonly used glucose-lowering medications when added to metformin in patients with type 2 diabetes. This document outlines the statistical analysis plan employed in the GRADE study, providing researchers, scientists, and drug development professionals with a detailed guide to the study's methodology and statistical approach.

Study Design and Objectives

The GRADE study was a parallel-group, randomized comparative effectiveness trial.^[1] The primary objective was to compare the relative effectiveness of four glucose-lowering medications from different classes in maintaining glycemic control over time in individuals with type 2 diabetes of relatively recent onset who were already taking metformin.^{[2][3]}

Table 1: GRADE Study at a Glance

Aspect	Description
Study Population	5,047 participants with type 2 diabetes for less than 10 years, on metformin, with HbA1c between 6.8% and 8.5%. [1] [4]
Interventions	Participants were randomly assigned to one of four treatment groups in addition to metformin: Insulin glargine U-100 (basal insulin), Glimepiride (a sulfonylurea), Liraglutide (a GLP-1 receptor agonist), Sitagliptin (a DPP-4 inhibitor). [4] [5]
Primary Outcome	Time to primary metabolic failure, defined as a confirmed Hemoglobin A1c (HbA1c) level of $\geq 7.0\%$. [2]
Secondary Outcomes	Included other metabolic outcomes, microvascular complications, cardiovascular disease risk factors and events, adverse effects, tolerability, quality of life, and cost-effectiveness. [2] [3]

Experimental Protocols

2.1 Participant Selection and Randomization

Eligible participants had a diagnosis of type 2 diabetes for less than 10 years and were taking at least 1,000 mg/day of metformin, with an HbA1c between 6.8% and 8.5%.[\[1\]](#) After a run-in period to optimize metformin dosage, 5,047 participants were randomized in a 1:1:1:1 ratio to one of the four treatment arms.[\[4\]](#)[\[5\]](#)

2.2 Treatment Protocol

Study medications were initiated and titrated according to a common protocol with the goal of maintaining an HbA1c level below 7.0%.[\[6\]](#) If a participant's HbA1c rose to and was confirmed at $\geq 7.0\%$, this was considered the primary outcome. For participants who reached a confirmed HbA1c $> 7.5\%$, rescue therapy with basal and then prandial insulin was initiated.[\[2\]](#)

2.3 Data Collection and Follow-up

Participants were followed for a mean of 5.0 years.[4] Data on glycemic control, microvascular complications (e.g., albuminuria, renal impairment, diabetic peripheral neuropathy), cardiovascular risk factors, and adverse events were collected at regular intervals.[2][4]

Statistical Analysis Plan

The statistical analyses were prespecified and conducted based on the intention-to-treat principle, including all randomized participants.[6]

3.1 Primary Outcome Analysis

The primary analysis for the main metabolic outcome was a time-to-event analysis comparing the four treatment groups for the primary outcome of HbA1c $\geq 7.0\%$.[2] A joint test for differences in the hazards among the treatment groups was planned. If this overall test was significant, pairwise comparisons were to be conducted using a closed testing procedure to adjust for multiple comparisons.[7]

3.2 Secondary Outcome Analysis

- **Metabolic Outcomes:** Continuous metabolic outcomes were analyzed using Generalized Estimating Equations (GEE) models to estimate time-averaged values, with adjustments for baseline levels of the risk factor.[7]
- **Microvascular and Cardiovascular Outcomes:** For micro- and macrovascular outcomes, the cumulative incidence was compared by treatment group.[7] Time-to-event data were analyzed using standard survival analysis methods.[6] Kaplan-Meier curves were generated for each treatment group, and unadjusted p-values from log-rank tests were reported.[6] For outcomes with a significant adjusted p-value, Cox proportional hazards models were used for pairwise comparisons, with adjustments for multiple comparisons.[6]

Table 2: Summary of Statistical Methods for Key Outcomes

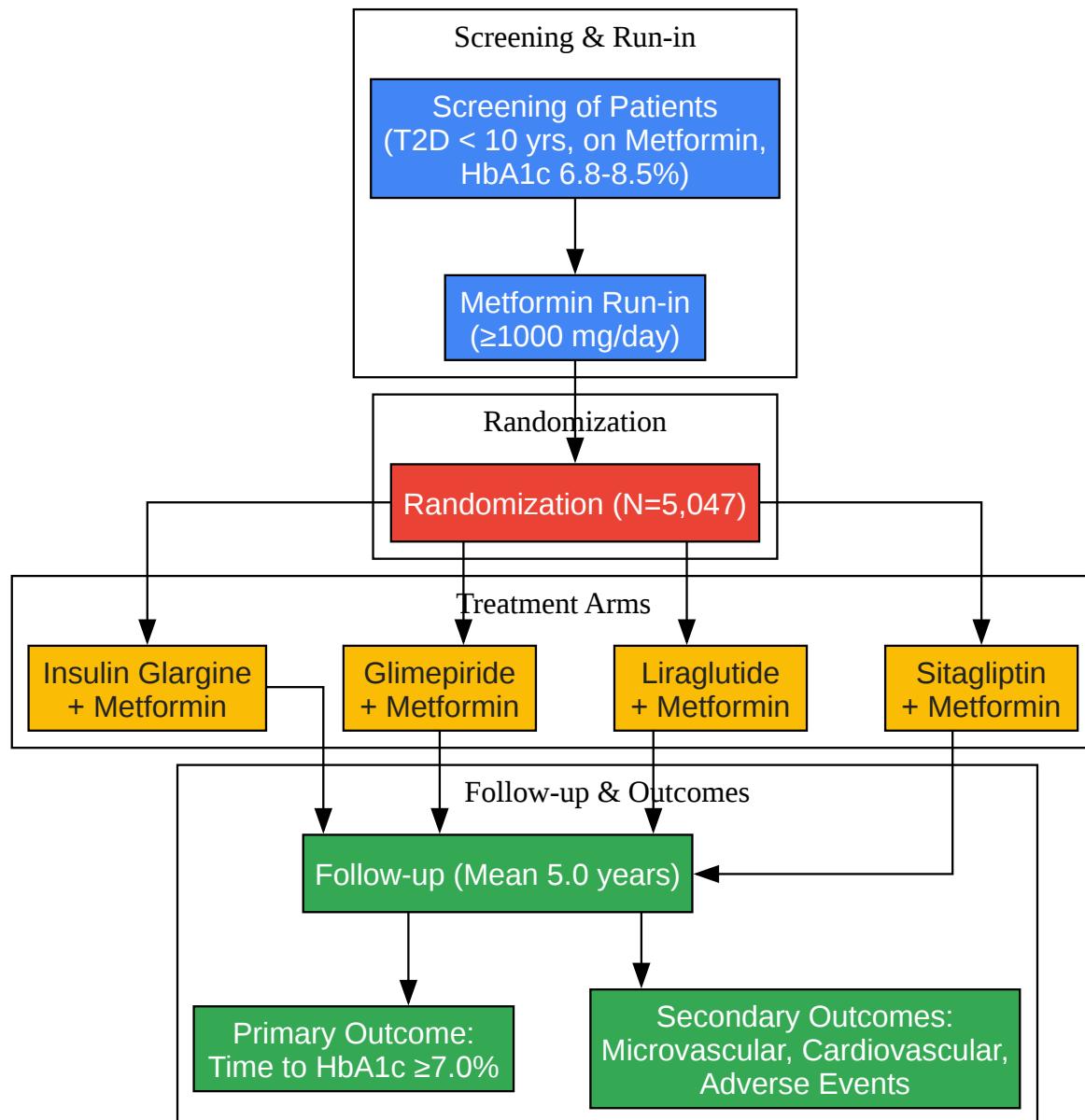
Outcome Category	Statistical Method	Key Features
Primary Metabolic Outcome (Time to HbA1c $\geq 7.0\%$)	Time-to-event analysis	Joint test for overall difference, followed by pairwise comparisons with multiple testing adjustment. [7]
Continuous Secondary Outcomes (e.g., risk factors)	Generalized Estimating Equations (GEE)	Estimated time-averaged values, adjusted for baseline. [7]
Binary Secondary Outcomes (e.g., incidence of complications)	Cumulative incidence comparison	-
Cardiovascular Outcomes (Time-to-event)	Survival analysis (Kaplan-Meier, Cox Proportional Hazards)	Log-rank tests for overall comparison, Cox models for pairwise comparisons with multiple testing adjustment. [6]

3.3 Subgroup Analyses

Prespecified subgroup analyses were planned to assess for differential treatment effects based on baseline characteristics such as race/ethnicity, sex, age, diabetes duration, and BMI.[\[8\]](#)

Visualizations

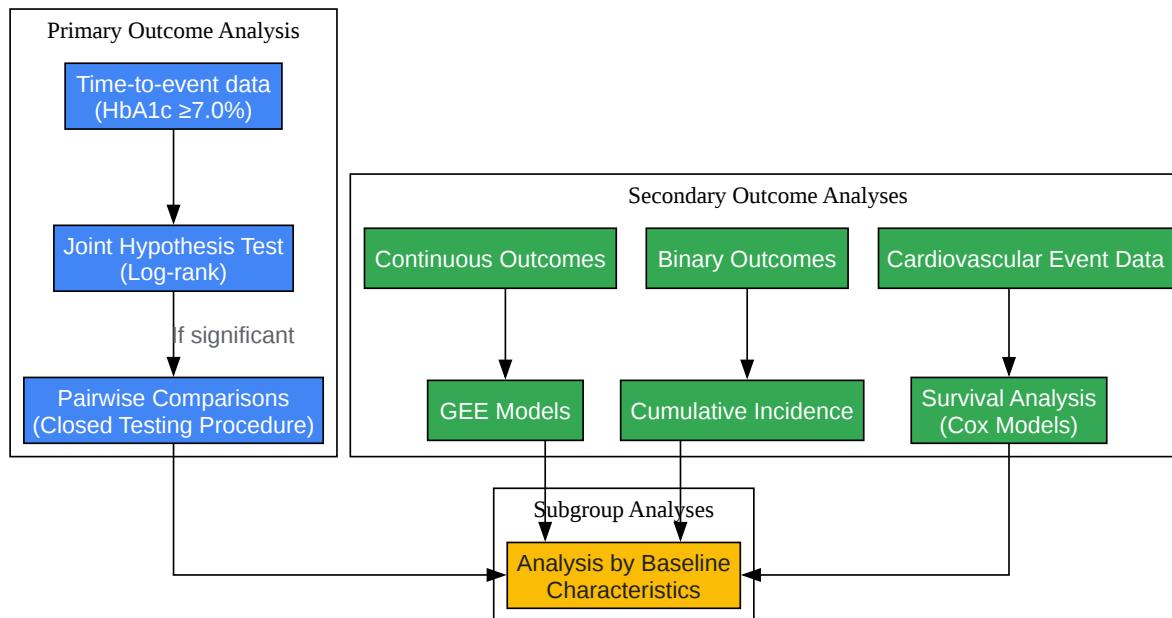
Experimental Workflow



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Caption: Workflow of the GRADE study from participant screening to outcome assessment.

Logical Relationship of Statistical Analyses



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Caption: Logical flow of the statistical analysis plan for the GRADE study.

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